1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-morpholinopropan-1-one
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Overview
Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-morpholinopropan-1-one is a complex organic compound that features a morpholine ring and a dihydrobenzo[b][1,4]dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-morpholinopropan-1-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as lithium hydride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include continuous flow reactions and the use of automated systems to control reaction parameters precisely. The scalability of the synthesis is crucial for industrial applications, and methods to recycle solvents and reagents are often employed to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-morpholinopropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonyl chlorides to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-morpholinopropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-morpholinopropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound’s structure allows it to interact with various biological molecules, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the dihydrobenzo[b][1,4]dioxin moiety and exhibit similar chemical properties and reactivity.
Morpholine derivatives: Compounds containing the morpholine ring, which may have similar biological activities and applications.
Uniqueness
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-morpholinopropan-1-one is unique due to the combination of the dihydrobenzo[b][1,4]dioxin moiety and the morpholine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-morpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-13(3-4-16-5-7-18-8-6-16)12-1-2-14-15(11-12)20-10-9-19-14/h1-2,11H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBQVELTNLULLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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